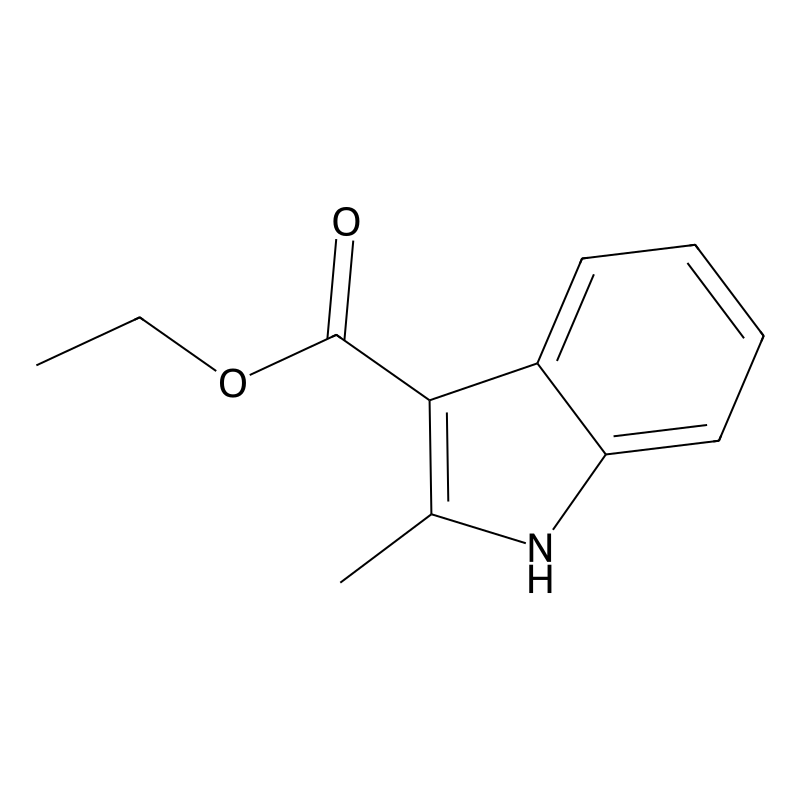

ethyl 2-methyl-1H-indole-3-carboxylate

Content Navigation

- 1. General Information

- 2. Ethyl 2-Methyl-1H-indole-3-carboxylate: A Procurement Guide for Synthetic and Medicinal Chemistry

- 3. Procurement Alert: Why Analogs of Ethyl 2-Methyl-1H-indole-3-carboxylate Are Not Interchangeable

- 4. Quantitative Evidence for Procuring Ethyl 2-Methyl-1H-indole-3-carboxylate

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-methyl-1H-indole-3-carboxylate (CAS: 53855-47-3) is a functionalized indole derivative widely used as a building block in organic synthesis. The indole core is a privileged scaffold in medicinal chemistry, and this compound incorporates three key features that define its utility: a C2-methyl group for steric blocking and metabolic stability, a C3-ethyl carboxylate group for synthetic derivatization and tuning of physicochemical properties, and the indole NH group for further functionalization. These features make it a crucial intermediate for preparing more complex molecules, including active pharmaceutical ingredients and functional materials.

Substituting this compound with seemingly close analogs can lead to significant failures in synthesis and biological screening. Replacing the C2-methyl group with hydrogen (e.g., in ethyl 1H-indole-3-carboxylate) exposes the highly nucleophilic C2 position to unwanted electrophilic attack, causing side reactions and reducing yield. Using the corresponding methyl ester (methyl 2-methyl-1H-indole-3-carboxylate) can alter lipophilicity, solubility, and ultimately, biological activity in drug discovery programs. Procuring the parent carboxylic acid requires an additional esterification step, which introduces process variability and may be incompatible with sensitive functional groups elsewhere in the molecule.

Precursor Suitability: C2-Methyl Group Prevents Side Reactions and Directs N-Functionalization

In synthetic routes requiring functionalization of the indole nitrogen, the C2-methyl group is critical for directing reactivity. Compared to its unsubstituted analog, ethyl 1H-indole-3-carboxylate, the methyl group at the C2 position sterically blocks this nucleophilic site from competing in side reactions. A study on the synthesis of indole-based inhibitors demonstrated that N-alkylation proceeds cleanly on the 2-methyl substituted scaffold, whereas indoles lacking this feature are prone to undesired electrophilic attack at C2, leading to lower yields and complex product mixtures. This inherent regiocontrol makes ethyl 2-methyl-1H-indole-3-carboxylate a more reliable precursor for predictable synthetic outcomes.

| Evidence Dimension | Synthetic Regioselectivity |

| Target Compound Data | Clean N-alkylation due to steric blocking at C2. |

| Comparator Or Baseline | Ethyl 1H-indole-3-carboxylate (unsubstituted at C2) is susceptible to competing electrophilic attack at the C2 position. |

| Quantified Difference | Qualitatively higher yield and purity of N-substituted product. |

| Conditions | N-alkylation or other reactions involving electrophiles. |

This compound provides higher yields and process reliability in multi-step syntheses by preventing common side reactions, reducing purification costs and improving reproducibility.

Biological Efficacy: Superior Potency of Ethyl Ester in MptpB Inhibition Compared to Other Alkyl Esters

In a head-to-head comparison of alkyl esters as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), the ethyl ester of 2-methyl-1H-indole-3-carboxylic acid demonstrated superior inhibitory activity. The ethyl ester (target compound) showed an IC50 of 2.9 µM. This was significantly more potent than the corresponding methyl ester (IC50 = 4.3 µM) and the n-propyl ester (IC50 = 5.1 µM), establishing the ethyl group as the optimal choice among short-chain alkyl esters for this specific biological target.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | 2.9 µM |

| Comparator Or Baseline | Methyl ester analog: 4.3 µM; Propyl ester analog: 5.1 µM |

| Quantified Difference | 48% more potent than the methyl ester; 76% more potent than the propyl ester. |

| Conditions | In vitro inhibition assay against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). |

For drug discovery programs targeting MptpB or related enzymes, selecting this specific ethyl ester over other analogs provides a more potent starting point, potentially leading to better lead compounds.

Processability Advantage: Improved Handling and Solubility Over Carboxylic Acid Precursor

Compared to its parent, 2-methyl-1H-indole-3-carboxylic acid, the ethyl ester form offers significant processability advantages. The carboxylic acid has a high melting point (approx. 198-201 °C) and is poorly soluble in many common non-polar organic solvents due to strong intermolecular hydrogen bonding. In contrast, ethyl 2-methyl-1H-indole-3-carboxylate has a much lower melting point (approx. 134-136 °C) and enhanced solubility in organic solvents. This facilitates its use in a wider range of reaction conditions without requiring harsh solvents or high temperatures, simplifying handling and purification.

| Evidence Dimension | Melting Point |

| Target Compound Data | 134-136 °C |

| Comparator Or Baseline | 2-Methyl-1H-indole-3-carboxylic acid: 198-201 °C |

| Quantified Difference | Melting point is ~64 °C lower. |

| Conditions | Standard laboratory conditions. |

Procuring the ester form directly avoids a separate, potentially problematic esterification step and allows for easier integration into standard organic synthesis workflows, saving time and improving process efficiency.

Development of Novel Anti-tubercular Agents

Based on its demonstrated superior potency against M. tuberculosis protein tyrosine phosphatase B compared to other alkyl esters, this compound is a primary choice for medicinal chemistry campaigns aimed at developing new treatments for tuberculosis.

Synthesis of N-Functionalized Indole Scaffolds

In programs requiring the synthesis of N-substituted indoles, this compound serves as a reliable starting material. The C2-methyl group ensures that alkylation or arylation occurs selectively at the indole nitrogen, preventing yield loss to C2-functionalized side products and simplifying purification.

API Intermediate Synthesis

This specific ester is a documented intermediate in the synthesis of complex active pharmaceutical ingredients. Its well-defined properties and reaction characteristics make it a suitable building block for scalable, multi-step synthetic routes where process control and reproducibility are critical.